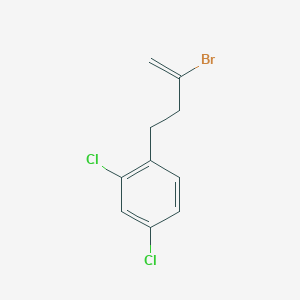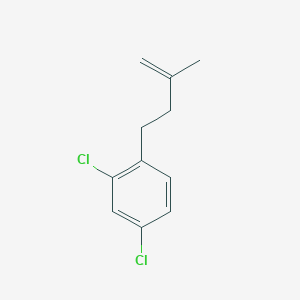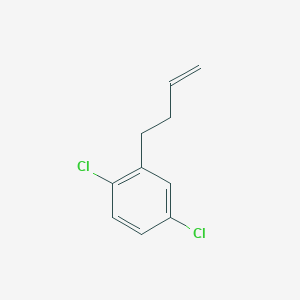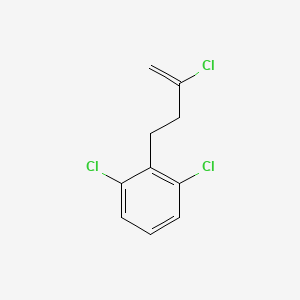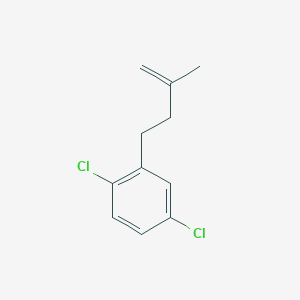
4-(2,5-Dichlorophenyl)-2-methyl-1-butene
Descripción general
Descripción
4-(2,5-Dichlorophenyl)-2-methyl-1-butene (DCPMB) is a synthetic compound that is used in a variety of scientific research applications. It is a stable, non-toxic, and relatively inexpensive compound that is easily synthesized in the laboratory. DCPMB has been used in a wide range of applications, from the study of biological processes to drug design.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
- Electrochemical Synthesis and Functionalization: A study by Uneyama et al. (1983) highlights an electrochemical method to prepare chlorinated compounds similar to 4-(2,5-Dichlorophenyl)-2-methyl-1-butene. The method involves electrooxidative double ene-type chlorination, showcasing the potential of electrochemical approaches in synthesizing and modifying such compounds (Uneyama et al., 1983).
Photochemical Generation and Reactivity
- Photochemical Generation of Aryl Cations: Protti et al. (2004) delved into the photochemistry of compounds like 4-chlorophenol, leading to reductive dehalogenation. This study opens pathways for understanding the photochemical generation and reactivity of aryl cations, which could be related to compounds like this compound (Protti et al., 2004).
Structural and Crystal Analysis
- Crystal Structure Analysis: Research by Zhao et al. (2009) focused on the synthesis and crystal structure analysis of a compound with similarities to this compound. The study's detailed crystallographic analysis provides insights into the structural aspects of such chlorinated compounds (Zhao et al., 2009).
Radical Incorporation in Semiconducting Polymers
- Incorporation of Organic Radicals in Semiconductors: A study by Domingo et al. (2000) explored the condensation reactions involving dichlorophenyl compounds, leading to the formation of radicals suitable for semiconducting polymers. This research could be pivotal in understanding the role of compounds like this compound in the field of semiconductor development (Domingo et al., 2000).
Propiedades
IUPAC Name |
1,4-dichloro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXPBKBJYBOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250451 | |
| Record name | 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-85-6 | |
| Record name | 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




